

Application Note: Quantification of Leonurine Hydrochloride in Plasma using HPLC

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Compound of Interest

Compound Name: Leonurine hydrochloride

Cat. No.: B15614926

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This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Leonurine hydrochloride** in plasma, tailored for researchers, scientists, and professionals in drug development.

Introduction

Leonurine, an alkaloid derived from Herba Leonuri, is recognized for its significant pharmacological activities, including cardiovascular protection and anti-inflammatory effects. Accurate quantification of Leonurine in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a comprehensive protocol for two validated methods: an HPLC-UV method and a more sensitive LC-MS/MS method.

Experimental Protocols

Method 1: HPLC with UV Detection

This method is suitable for pharmacokinetic studies where higher concentrations of Leonurine are expected.

1. Sample Preparation (Liquid-Liquid Extraction)

- To 100 μL of plasma, add 10 μL of internal standard (IS) solution (e.g., n-benzoyl-L-arginine ethyl ester, BAEE) and 50 μL of 1 M sodium hydroxide.

- Vortex for 1 minute.
- Add 1 mL of ethyl acetate and vortex for 3 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject 20 µL into the HPLC system.

2. HPLC Conditions

Parameter	Value
Column	C18 (e.g., Diamonsil C18, 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase	Acetonitrile : 0.02 M Monopotassium Phosphate (pH 3.0) (22:78, v/v)[1]
Flow Rate	1.0 mL/min[1]
Column Temperature	35°C[1]
Detection Wavelength	277 nm[1]
Injection Volume	20 µL

Method 2: LC-MS/MS Detection

This highly sensitive and specific method is ideal for studies requiring low detection limits.

1. Sample Preparation (Protein Precipitation)

- To 50 µL of plasma, add 10 µL of internal standard (IS) solution (e.g., n-benzoyl-L-arginine ethyl ester, BAEE).

- Add 150 µL of acetonitrile (or perchloric acid) to precipitate proteins.
- Vortex for 2 minutes.
- Centrifuge at 12000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial.
- Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

Parameter	Value
Column	C18 (e.g., Agilent Zorbax SB-C18, 150 x 2.1 mm, 5 µm)[2]
Mobile Phase	Acetonitrile : 10 mM Ammonium Acetate buffer (pH 4.0) (25:75, v/v)[2]
Flow Rate	0.2 mL/min[2]
Column Temperature	Ambient
Ionization Mode	Electrospray Ionization (ESI), Positive[2]
Detection Mode	Multiple Reaction Monitoring (MRM)[2]
MRM Transitions	Leonurine: m/z 312.3 → 181.1[2] IS (BAEE): m/z 307.2 → 104.6[2]
Injection Volume	5 µL

Data Presentation

The following tables summarize the quantitative performance of the described methods.

Table 1: HPLC-UV Method Validation Parameters

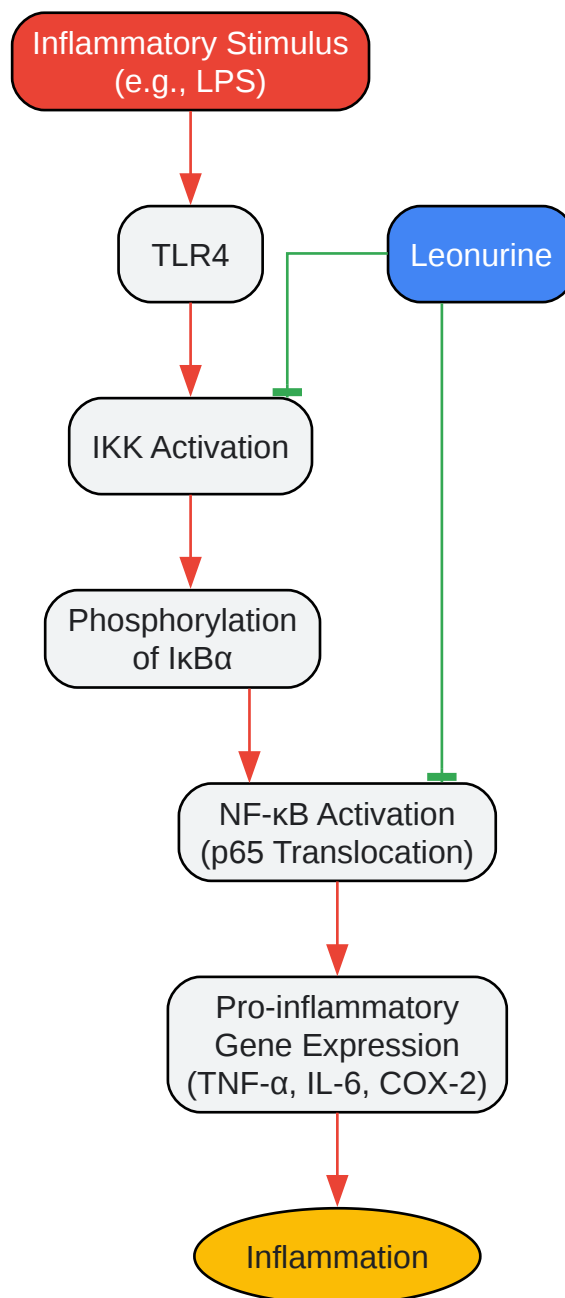
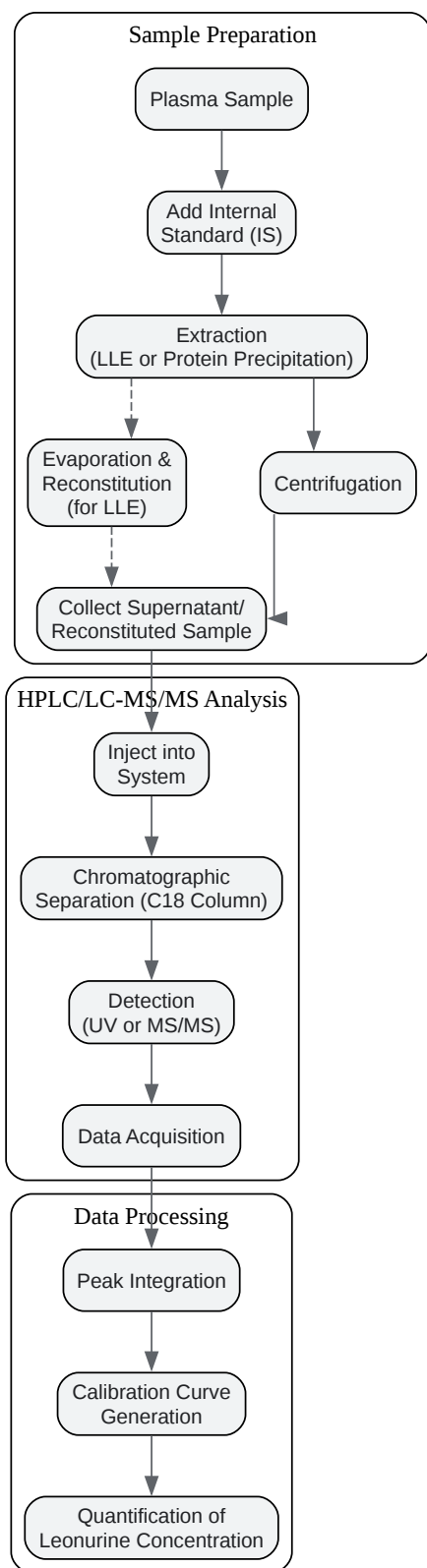
Parameter	Result
Linearity Range	0.05 - 1.5 µg/mL (r = 0.9991)[1]
Lower Limit of Quantitation (LLOQ)	0.05 µg/mL[1]
Intra-day Precision (RSD)	< 10%[1]
Inter-day Precision (RSD)	< 10%[1]
Accuracy	96.9% - 104.9%[1]
Absolute Recovery	76.5% - 82.5%[1]

Table 2: LC-MS/MS Method Validation Parameters

Parameter	Result
Linearity Range	4 - 256 ng/mL[2]
Lower Limit of Quantitation (LLOQ)	4 ng/mL[2]
Intra-day Precision (RSD)	< 15% (< 20% at LLOQ)[2]
Inter-day Precision (RSD)	< 15% (< 20% at LLOQ)[2]
Accuracy	98.73% - 105.42%[2]
Recovery	Information not available in the provided search results.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway influenced by Leonurine.



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References

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- 2. Leonurine exerts anti-inflammatory effect by regulating inflammatory signaling pathways and cytokines in LPS-induced mouse mastitis [pubmed.ncbi.nlm.nih.gov]
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